molecular formula C8H15N3 B11736662 2-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine

2-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine

Cat. No.: B11736662
M. Wt: 153.22 g/mol
InChI Key: PFPLMCMBOOYOOA-UHFFFAOYSA-N
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Description

2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine is a substituted pyrazole derivative with an ethylamine side chain. Its molecular formula is C₉H₁₅N₃, and it features an isopropyl group at the 1-position of the pyrazole ring and an ethylamine moiety at the 5-position. This compound is structurally related to bioactive molecules, particularly kinase inhibitors, where pyrazole derivatives are often used as scaffolds due to their ability to modulate protein interactions .

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

2-(2-propan-2-ylpyrazol-3-yl)ethanamine

InChI

InChI=1S/C8H15N3/c1-7(2)11-8(3-5-9)4-6-10-11/h4,6-7H,3,5,9H2,1-2H3

InChI Key

PFPLMCMBOOYOOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine typically involves the reaction of 1-(propan-2-yl)-1H-pyrazole with ethylamine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The ethylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Substitution reactions may involve the use of halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Implications

Bioactivity Potential: Pyrazole amines are recurrent motifs in FDA-approved drugs (e.g., selumetinib’s benzimidazole-pyrazole core ). The isopropyl group in the target compound may confer selectivity for hydrophobic binding pockets in enzymes or receptors.

Physicochemical Properties :

  • The logP of the target compound is estimated to be higher than its methyl-substituted analog due to the isopropyl group’s lipophilicity, impacting its absorption and distribution .
  • The triazole analog’s chiral center () could enable enantiomer-specific interactions, a critical factor in drug design.

Synthetic Accessibility : and highlight scalable routes for pyrazole-amine synthesis, such as nucleophilic substitution or reductive amination, which are adaptable to industrial production .

Biological Activity

2-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, focusing on its antibacterial, antifungal, and potential therapeutic applications.

The chemical formula for this compound is C8H13N3, with a molecular weight of 155.21 g/mol. The structure features a pyrazole ring, which is known for its pharmacological relevance.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structures exhibit notable antibacterial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of Pyrazole Derivatives

CompoundBacterial StrainMIC (mg/mL)
Compound AS. aureus0.0039
Compound BE. coli0.025
Compound CBacillus subtilis0.0195

These results suggest that modifications to the pyrazole ring can enhance antibacterial efficacy, indicating that this compound may also possess similar properties.

Antifungal Activity

In addition to antibacterial effects, pyrazole derivatives have been investigated for antifungal activity. Research indicates that certain compounds can effectively inhibit the growth of fungi such as Candida albicans.

Table 2: Antifungal Activity of Pyrazole Derivatives

CompoundFungal StrainMIC (mg/mL)
Compound AC. albicans0.0048
Compound BFusarium oxysporum0.039

These findings highlight the potential of this compound in treating fungal infections.

Case Studies

A case study published in a peer-reviewed journal examined the effects of a related pyrazole compound on prostate cancer cell lines. The study found that the compound exhibited significant antiproliferative effects, suggesting potential applications in cancer therapy.

Summary of Case Study Findings:

  • Cell Line Used : Prostate cancer cell line
  • Effectiveness : High inhibition rate observed
  • Mechanism : Likely involves androgen receptor modulation

This reinforces the hypothesis that compounds in this class could be developed as therapeutic agents for cancer treatment.

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